molecular formula C20H14ClFN2OS B11650484 9-Chloro-5-(4-fluorophenyl)-2-(2-thienyl)-1,10B-dihydropyrazolo[1,5-C][1,3]benzoxazine

9-Chloro-5-(4-fluorophenyl)-2-(2-thienyl)-1,10B-dihydropyrazolo[1,5-C][1,3]benzoxazine

Cat. No.: B11650484
M. Wt: 384.9 g/mol
InChI Key: ACNOLDSTSIOOBL-UHFFFAOYSA-N
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Description

9-Chloro-5-(4-fluorophenyl)-2-(2-thienyl)-1,10B-dihydropyrazolo[1,5-C][1,3]benzoxazine: is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by their ring structures that contain at least one atom other than carbon, such as nitrogen, oxygen, or sulfur. This particular compound features a unique combination of chloro, fluorophenyl, and thienyl groups attached to a pyrazolo[1,5-C][1,3]benzoxazine core, making it of significant interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-Chloro-5-(4-fluorophenyl)-2-(2-thienyl)-1,10B-dihydropyrazolo[1,5-C][1,3]benzoxazine typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Benzoxazine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the benzoxazine ring.

    Introduction of the Pyrazole Ring: The pyrazole ring is introduced through a cyclization reaction involving hydrazine derivatives.

    Substitution Reactions: The chloro, fluorophenyl, and thienyl groups are introduced through nucleophilic substitution reactions, often using reagents like thionyl chloride, fluorobenzene, and thiophene derivatives.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques like crystallization and chromatography, and stringent control of reaction conditions to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thienyl group, using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can occur at the chloro or fluorophenyl groups using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, especially at the chloro group, where nucleophiles like amines or thiols can replace the chlorine atom.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Amines, thiols, alcohols.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the thienyl group can lead to sulfoxides or sulfones, while nucleophilic substitution at the chloro group can yield various substituted derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology

In biological research, derivatives of this compound are studied for their potential biological activities, including antimicrobial, antifungal, and anticancer properties. The presence of the fluorophenyl and thienyl groups can enhance the compound’s interaction with biological targets.

Medicine

In medicine, this compound and its derivatives are investigated for their potential therapeutic applications. The unique combination of functional groups may provide specific interactions with enzymes or receptors, making it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 9-Chloro-5-(4-fluorophenyl)-2-(2-thienyl)-1,10B-dihydropyrazolo[1,5-C][1,3]benzoxazine involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins. The compound’s structure allows it to fit into the active sites of these targets, potentially inhibiting or modifying their activity. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    9-Chloro-5-(4-fluorophenyl)-2-(2-thienyl)-1,10B-dihydropyrazolo[1,5-C][1,3]benzoxazine: can be compared with other heterocyclic compounds such as:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which provides a distinct set of chemical and biological properties. The presence of the chloro, fluorophenyl, and thienyl groups allows for unique interactions with various targets, making it a valuable compound for research and development.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C20H14ClFN2OS

Molecular Weight

384.9 g/mol

IUPAC Name

9-chloro-5-(4-fluorophenyl)-2-thiophen-2-yl-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine

InChI

InChI=1S/C20H14ClFN2OS/c21-13-5-8-18-15(10-13)17-11-16(19-2-1-9-26-19)23-24(17)20(25-18)12-3-6-14(22)7-4-12/h1-10,17,20H,11H2

InChI Key

ACNOLDSTSIOOBL-UHFFFAOYSA-N

Canonical SMILES

C1C2C3=C(C=CC(=C3)Cl)OC(N2N=C1C4=CC=CS4)C5=CC=C(C=C5)F

Origin of Product

United States

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